

Application Notes: Flow Cytometry Analysis of Cells Treated with Hesperadin

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Compound of Interest		
Compound Name:	Hesperadin	
Cat. No.:	B1683881	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperadin is a potent, cell-permeable small molecule that acts as a selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] Aurora B kinase is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) function, and cytokinesis.[3][4] Inhibition of Aurora B by **Hesperadin** leads to significant mitotic defects, including chromosome mis-segregation and a failure of cytokinesis, ultimately resulting in the formation of polyploid cells and a halt in proliferation.[1][5]

Flow cytometry is an indispensable tool for quantitatively analyzing the cellular effects of **Hesperadin**. It enables high-throughput measurement of cell cycle distribution, polyploidy, apoptosis, and the phosphorylation status of key mitotic proteins on a single-cell basis. These application notes provide detailed protocols for the analysis of **Hesperadin**-treated cells using flow cytometry.

Mechanism of Action of Hesperadin

Hesperadin exerts its effects by targeting the ATP-binding pocket of Aurora B kinase, inhibiting its catalytic activity with an IC50 of approximately 250 nM in cell-free assays.[1] This inhibition disrupts the kinase's ability to phosphorylate its downstream targets, leading to a cascade of mitotic errors.



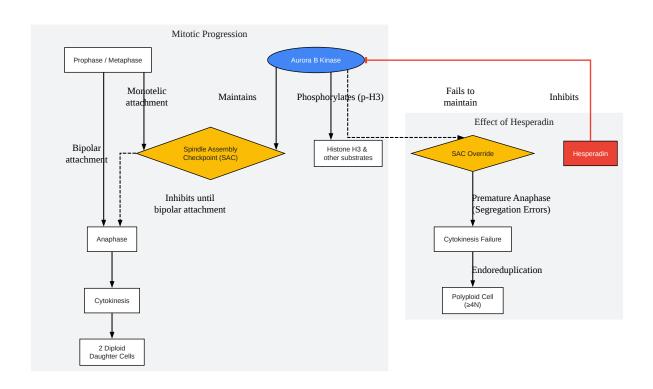




Key consequences of Aurora B inhibition by **Hesperadin** include:

- Correction of Kinetochore-Microtubule Attachments: Aurora B is required to correct improper attachments (e.g., syntelic attachments where both sister kinetochores attach to the same spindle pole). **Hesperadin** treatment prevents this correction.[4]
- Spindle Assembly Checkpoint (SAC) Override: By inhibiting Aurora B, **Hesperadin** weakens the SAC, causing cells to exit mitosis and enter anaphase prematurely, even in the presence of unaligned chromosomes.[1][4][6]
- Failed Cytokinesis: Aurora B plays a crucial role in the final stage of cell division, cytokinesis.
 Hesperadin treatment frequently leads to cytokinesis failure, resulting in a single cell with double the DNA content.
- Endoreduplication and Polyploidy: The combination of SAC override and cytokinesis failure causes cells to re-enter the cell cycle without proper division, leading to successive rounds of DNA replication and the formation of large, polyploid cells (e.g., 8N, 16N, or higher).[1][7]





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Caption: **Hesperadin** inhibits Aurora B, leading to SAC override and cytokinesis failure.

Experimental Design and Workflow

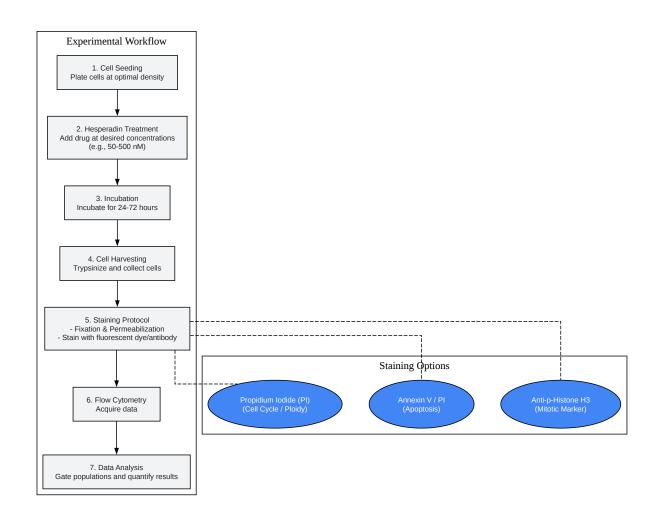


Methodological & Application

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A typical workflow for analyzing the effects of **Hesperadin** involves cell culture, drug treatment, cell harvesting, staining with fluorescent dyes or antibodies, and subsequent analysis on a flow cytometer.





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